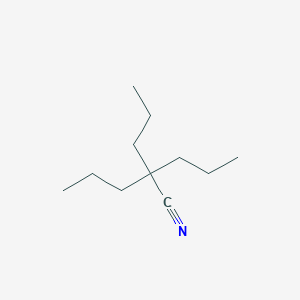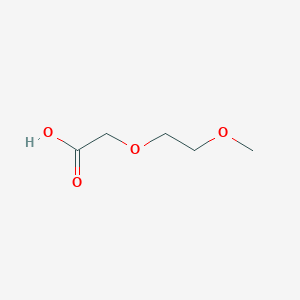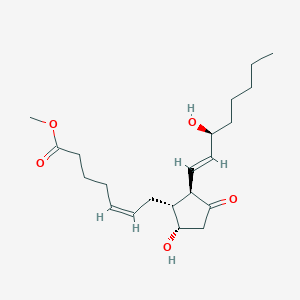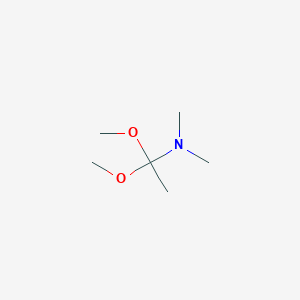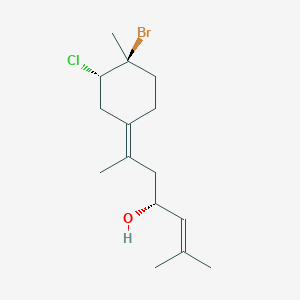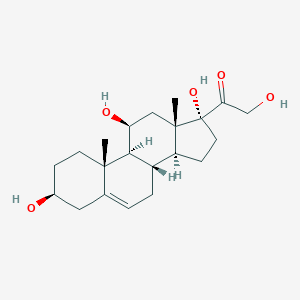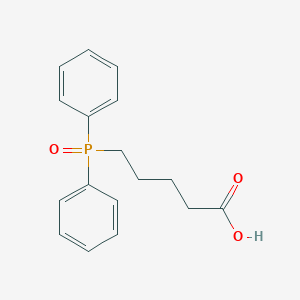
5-(Diphenylphosphinyl)pentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-(Diphenylphosphinyl)pentanoic acid involves complex organic reactions. For example, the Mitsunobu Reaction utilizes 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent, serving both as a reductant and a pronucleophile, to stereospecifically invert secondary alcohols into esters carrying a phosphine oxide group (Muramoto et al., 2013). Additionally, the synthesis of novel 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine showcases the chemical versatility and potential for generating a variety of functionalized compounds (Zhang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of related compounds shows a variety of conformations and bonding arrangements. For instance, dinuclear gold(I) chloride complexes of 1,4-bis(diphenylphosphinyl)butane and 1,5-bis(diphenylphosphinyl)pentane have been characterized, revealing insights into the structural implications of phosphine oxide derivatives in coordination chemistry (Schmidbaur et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 5-(Diphenylphosphinyl)pentanoic acid derivatives are diverse, including the Mitsunobu Reaction for stereospecific inversion and reactions with RB(C6F5)2 reagents, indicating a sequence of synergistic frustrated Lewis pair addition reactions (Yu et al., 2013). These reactions demonstrate the compound's reactivity and potential for creating complex molecular architectures.
Physical Properties Analysis
The physical properties of these compounds can be studied through various spectroscopic techniques. A vibrational spectroscopic investigation and normal coordinate analysis of a structurally similar compound, 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid (Gemfibrozil), offer insights into the stability and electron density distribution within the molecule (Priya et al., 2011).
Chemical Properties Analysis
The chemical properties of 5-(Diphenylphosphinyl)pentanoic acid and its derivatives, including reactivity and potential as enzyme inhibitors or ligands in coordination chemistry, are highlighted by the synthesis of benzyl diisopropyl 5-phosphonopentanoate and its hydrolysis to 5-phosphonopentanoic acid, an analog of succinyl phosphate (Weyna et al., 2007).
Scientific Research Applications
Chemical Synthesis : The reaction of diphenyl(2-tetrahydrofurylmethyl)phosphine oxide with diphenylphosphonous acid leads to compounds like 4,5-bis(diphenylphosphinyl)pentanol. This study highlights the reversible nature of certain chemical reactions involving these compounds (Antoshin, Kharitonov, & Tsvetkov, 1990).
Drug Discovery : A one-step synthesis method has been developed for novel compounds such as 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid, suitable for drug discovery library synthesis (Zhang, Han, & Qiu, 2010).
Enzyme Inhibition : Derivatives like 2-amino-5-(imidazol-1-yl)pentanoic acid are potent inhibitors of nitric oxide synthases, which can be crucial for medical research (Ulhaq et al., 1998).
Potential Enzyme Inhibitors : Benzyl diisopropyl 5-phosphonopentanoate and its hydrolysis product, 5-phosphonopentanoic acid, are studied as potential enzyme inhibitors (Weyna et al., 2007).
Cytotoxicity and Enzyme Inhibition : Non-natural amino acid precursors like NADPOPE show cytotoxic activity against certain organisms and inhibit enzymes like acetylcholinesterase (Líns et al., 2015).
X-Ray Imaging Applications : Certain organic compounds derived from this chemical family are being investigated for their potential in X-ray imaging, with noncytotoxic properties at specific concentrations (Gopan et al., 2021).
Biosynthetic Studies : Research on meta-functionalized phenylpentanoic acids gives insights into biosynthetic pathways, particularly in the hydroxylation of benzoic acid (Hiraga et al., 1998).
Industrial Applications : Bifunctional catalysts involving derivatives of pentanoic acid show potential for converting certain lactones and acids into useful industrial products (Al‐Naji et al., 2020).
HIV Research : A selective HIV-protease assay has been developed using a chromogenic amino acid derivative, aiding in the detection of the enzyme’s activity (Badalassi et al., 2002).
Cardiovascular Research : Analogues of 5,6-Epoxyeicosatrienoic Acid (EET) derived from these compounds have been shown to relax coronary arteries, indicating potential in treating coronary artery diseases (Yang et al., 2005).
Safety And Hazards
properties
IUPAC Name |
5-diphenylphosphorylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O3P/c18-17(19)13-7-8-14-21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXMYYGQYMICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diphenylphosphinyl)pentanoic acid | |
CAS RN |
71140-70-0 | |
| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(Diphenylphosphinyl)pentanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XU9N374E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





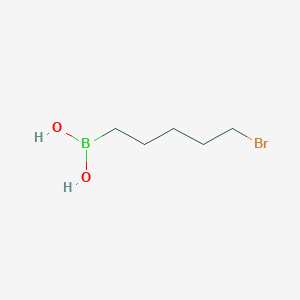


![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)
